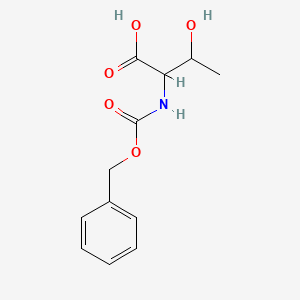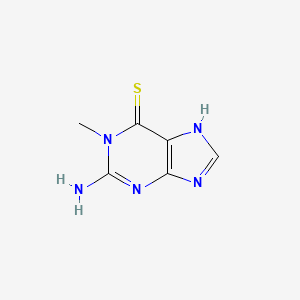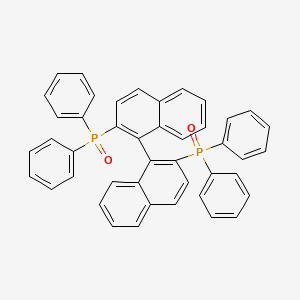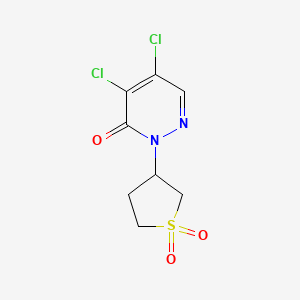
4-(2,2,2-Trifluoroethyl)phenol
概要
説明
4-(2,2,2-Trifluoroethyl)phenol is a fluorinated organic compound with the formula C8H7F3O . It has a molecular weight of 176.14 .
Molecular Structure Analysis
The InChI code for 4-(2,2,2-Trifluoroethyl)phenol is 1S/C8H7F3O/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4,12H,5H2 . This indicates that the compound consists of a phenol group attached to a trifluoroethyl group.Chemical Reactions Analysis
Phenols, including 4-(2,2,2-Trifluoroethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
4-(2,2,2-Trifluoroethyl)phenol is a powder that is stored at room temperature . It has a melting point of 56-60 degrees Celsius .科学的研究の応用
Building Blocks for Compound Formation
The compound can be used as a building block for the formation of various other compounds. For instance, it can be used in the synthesis of aminophosphonates .
Synthesis of Bisphosphonates
Bisphosphonates, which are used to treat a variety of bone diseases, can also be synthesized using this compound .
Production of Phosphates
This compound can be used in the production of phosphates , which have a wide range of applications in various fields such as agriculture, industry, and food.
Synthesis of Nucleotides
Nucleotides, the building blocks of DNA and RNA, can be synthesized using this compound . This has significant implications in the field of genetic engineering and biotechnology.
Use as Catalysts
The compound can also be used as a catalyst , speeding up chemical reactions without being consumed in the process. This has a wide range of applications in the chemical industry.
Use as Ligands
Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. This compound can be used as a ligand , which has applications in fields like biochemistry, medicinal chemistry, and materials science.
Acylation Reagent
2,2,2-Trifluoroethyl aliphatic carboxylates, which can be derived from this compound, have been used as versatile acylation reagents in reactions, including transesterification, amidation, and kinetic resolution of aliphatic amines .
Antioxidative or Antibacterial Activities
Polyglycerol, sucrose, and steroid fatty acid esters, which can be synthesized using this compound, have shown antioxidative or antibacterial activities . This has potential applications in the development of new drugs and treatments.
Safety and Hazards
作用機序
Target of Action
The primary target of 4-(2,2,2-Trifluoroethyl)phenol is the Tyrosine–tRNA ligase, cytoplasmic in humans . This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of tyrosine to its corresponding tRNA molecule.
Biochemical Pathways
The specific biochemical pathways affected by 4-(2,2,2-Trifluoroethyl)phenol are not well-documented. Given its target, it is likely that the compound impacts the protein synthesis pathway, specifically the process of tRNA aminoacylation. This could have downstream effects on protein expression and cellular function .
Pharmacokinetics
These properties significantly influence the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
Given its target, it is plausible that the compound could affect protein synthesis, potentially leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2,2,2-Trifluoroethyl)phenol. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target .
特性
IUPAC Name |
4-(2,2,2-trifluoroethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEGMFBZSGWLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroethyl)phenol | |
CAS RN |
86571-21-3 | |
| Record name | 4-(2,2,2-trifluoroethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Acetonitrile, 2-[(2-furanylmethyl)thio]-](/img/structure/B3430795.png)


![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3430820.png)




